1-[(3-Chlorophenyl)methyl]-4-(pyridin-3-ylmethyl)piperazine
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Overview
Description
1-[(3-Chlorophenyl)methyl]-4-(pyridin-3-ylmethyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a chlorobenzyl group and a pyridinylmethyl group attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Chlorophenyl)methyl]-4-(pyridin-3-ylmethyl)piperazine typically involves the reaction of 3-chlorobenzyl chloride with 4-(3-pyridinylmethyl)piperazine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[(3-Chlorophenyl)methyl]-4-(pyridin-3-ylmethyl)piperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorobenzyl or pyridinylmethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, although more studies are needed to confirm its efficacy and safety.
Industry: The compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[(3-Chlorophenyl)methyl]-4-(pyridin-3-ylmethyl)piperazine is not fully understood, but it is believed to interact with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Further research is needed to elucidate the precise molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorobenzyl)-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole: This compound shares structural similarities with 1-[(3-Chlorophenyl)methyl]-4-(pyridin-3-ylmethyl)piperazine, including the presence of chlorobenzyl and pyridinyl groups
1-(3-Chlorobenzyl)-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole: Another similar compound with comparable chemical properties
Uniqueness
This compound is unique due to its specific combination of functional groups and the piperazine ring structure
Properties
Molecular Formula |
C17H20ClN3 |
---|---|
Molecular Weight |
301.8g/mol |
IUPAC Name |
1-[(3-chlorophenyl)methyl]-4-(pyridin-3-ylmethyl)piperazine |
InChI |
InChI=1S/C17H20ClN3/c18-17-5-1-3-15(11-17)13-20-7-9-21(10-8-20)14-16-4-2-6-19-12-16/h1-6,11-12H,7-10,13-14H2 |
InChI Key |
NKOQEZDBZXKAIW-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Cl)CC3=CN=CC=C3 |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Cl)CC3=CN=CC=C3 |
Origin of Product |
United States |
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